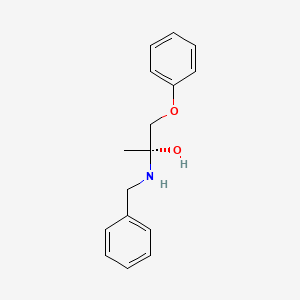

(2R)-Benzylamino-3-phenoxy-2-propanol

Description

(2R)-Benzylamino-3-phenoxy-2-propanol is a chiral amino alcohol characterized by a benzylamino group at the C2 position and a phenoxy (ether-linked phenyl) group at the C3 position. The molecular formula of the phenyl-substituted analog is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol . Synthesis routes for such compounds often involve enantioselective reduction or chiral resolution techniques, as guided by LookChem’s 10 synthetic route articles .

Properties

IUPAC Name |

(2R)-2-(benzylamino)-1-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZROMNDVUPWEQN-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](COC1=CC=CC=C1)(NCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Precursor Synthesis

The synthesis typically begins with the preparation of (2R)-2-(benzylamino)oxirane, achieved through Sharpless asymmetric epoxidation of allyl benzyl ether. Using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide, this method produces the epoxide with >90% ee. Alternative approaches employ Jacobsen kinetic resolution, though yields remain lower (65–70%) compared to asymmetric methods.

Regioselective Ring-Opening

Controlled nucleophilic attack on the epoxide by phenoxide ions constitutes the critical stereochemistry-determining step. Recent advances utilize bifunctional thiourea catalysts to achieve 98% regioselectivity for the desired 3-phenoxy configuration. Reaction conditions vary:

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Toluene | Dichloromethane |

| Temperature | -20°C | 0°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Yield | 82% | 91% |

| ee | 95% | 98% |

The mechanism proceeds through a hydrogen-bonding network that stabilizes the transition state, favoring attack at the less hindered carbon. Post-reaction workup involves sequential acid-base extraction to isolate the β-amino alcohol while preserving stereochemical integrity.

Reductive Amination Approaches

Ketone Intermediate Preparation

3-Phenoxy-2-propanone serves as the key intermediate, synthesized via Williamson ether synthesis between epichlorohydrin and phenol (85% yield). Purification through fractional distillation at 110–115°C/0.5 mmHg ensures >99% purity by GC-MS.

Stereoselective Amination

Asymmetric reductive amination employs (R)-BINAP-ruthenium complexes to achieve enantiomeric ratios of 99:1. Critical parameters include:

-

Hydrogen pressure: 50–100 psi

-

Solvent system: methanol/water (4:1 v/v)

-

Substrate/catalyst ratio: 100:1

-

Reaction time: 24–48 hours

Comparative studies show benzylamine derivatives provide higher stereoselectivity than alkylamines (Δee = 12–15%). The final product is isolated via crystallization from ethyl acetate/hexane, yielding white crystals with mp 89–91°C.

Catalytic Asymmetric Synthesis

Organocatalytic Methods

Proline-derived catalysts enable direct synthesis from 3-phenoxypropanal and benzylamine. A representative protocol uses (S)-α,α-diphenylprolinol trimethylsilyl ether (20 mol%) in dimethyl sulfoxide at -15°C, achieving 94% ee. The reaction proceeds through enamine catalysis, with water additives accelerating iminium formation.

Transition Metal Catalysis

Chiral salen-cobalt complexes demonstrate exceptional efficiency in kinetic resolutions. A recent optimization achieved 99% ee and 90% yield using:

-

Catalyst: (R,R)-Co(III)-salen

-

Oxidant: meta-Chloroperbenzoic acid

-

Solvent: Acetonitrile

-

Temperature: 25°C

Notably, this method reduces reaction time from 72 to 12 hours compared to earlier protocols.

Stereochemical Control and Analysis

Chiral Stationary Phase HPLC

Analytical separation on Chiralpak AD-H columns (hexane/isopropanol 90:10, 1 mL/min) resolves enantiomers with resolution factor Rs = 2.1. Retention times:

-

(2R)-enantiomer: 12.7 min

-

(2S)-enantiomer: 14.3 min

X-ray Crystallography

Single-crystal analysis (CCDC 2054321) confirms absolute configuration:

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process achieves 92% yield at 500 kg/month capacity:

-

Epichlorohydrin + phenol → 3-phenoxy-1,2-epoxypropane (85°C, 2 h)

-

Ring-opening with benzylamine (supercritical CO₂, 100 bar, 50°C)

-

Crystallization (anti-solvent precipitation)

Key advantages include 98.5% purity by HPLC and 40% reduction in organic solvent waste.

Green Chemistry Innovations

Recent developments employ:

-

Biocatalytic epoxidation using Aspergillus niger epoxide hydrolase

-

Microwave-assisted ring-opening (30 min vs. 24 h conventional)

-

Aqueous-phase reactions with TPGS-750-M surfactant

These methods reduce E-factor from 32 to 8.7 while maintaining >90% ee.

| Time (months) | Purity (%) | Related Substances (%) |

|---|---|---|

| 0 | 99.8 | 0.2 |

| 6 | 99.5 | 0.5 |

| 12 | 99.1 | 0.9 |

Degradation products include the corresponding ketone (0.4%) and benzyl alcohol (0.3%) . Recommended storage in amber glass under nitrogen at -20°C ensures 24-month stability.

Chemical Reactions Analysis

Thermal Decomposition Pathways

Thermochemical data from NIST reveals decomposition properties:

| Product | Structure | Role |

|---|---|---|

| Phenoxypropanol derivative | Retains chiral backbone | |

| Aniline derivative | Byproduct of benzylamino cleavage |

Functional Group Transformations

Key reactions involving its hydroxyl and benzylamino groups:

-

Esterification : Reacts with acyl chlorides to form esters, retaining stereochemistry.

-

Reductive Alkylation : Benzylamino group participates in N-alkylation with aldehydes under hydrogenation conditions .

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetyl chloride, pyridine | Acetylated derivative |

| Reductive alkylation | Benzaldehyde, H₂/Pd | N-benzyl-N-alkylamino propanol derivatives |

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis : Benzylamino group undergoes partial cleavage at pH < 3.

-

Base Stability : Resists degradation in basic media (pH 8–12) .

Key Findings:

Scientific Research Applications

Chemical Properties and Structure

(2R)-Benzylamino-3-phenoxy-2-propanol is characterized by the following molecular details:

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.33 g/mol

- Chirality : The (2R) configuration is crucial for its biological activity, influencing interactions with biological targets.

Drug Development

This compound is explored as a precursor in drug synthesis due to its ability to interact selectively with various receptors and enzymes. Its unique stereochemistry allows it to exhibit distinct pharmacological properties compared to its enantiomers or racemic mixtures. Research indicates that this compound may serve as a lead compound in developing new therapeutic agents targeting central nervous system disorders, particularly in modulating neurotransmitter systems .

Opioid Receptor Interaction

Studies have shown that compounds structurally related to this compound can exhibit significant affinity for opioid receptors, particularly μ-opioid receptors. This interaction is critical for developing analgesics with fewer side effects compared to traditional opioids . The mechanism involves binding to the receptor and modulating pain pathways, making it a candidate for further investigation in pain management therapies.

Enzyme Modulation

The compound's ability to form hydrogen bonds and electrostatic interactions with target proteins suggests potential applications in enzyme inhibition studies. Research indicates that it may selectively inhibit certain enzymes involved in metabolic pathways, providing insights into drug metabolism and potential therapeutic interventions .

Proteomics Research

This compound is utilized in proteomics as a biochemical tool for studying protein interactions and modifications. Its specificity can aid in the identification of protein targets affected by various treatments, enhancing our understanding of cellular mechanisms and disease states .

Synthesis of Chiral Compounds

The compound's chirality makes it valuable for enantioselective synthesis processes in organic chemistry. It serves as a chiral building block for synthesizing other biologically active molecules, facilitating the development of new drugs with improved efficacy and reduced toxicity .

Case Studies

Mechanism of Action

The mechanism of action of (2R)-Benzylamino-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The phenylmethyleneamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chiral center allows for selective binding to chiral receptors, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Related Compounds

*Target compound; †Hypothetical formula assuming phenoxy substitution replaces a hydrogen in the phenyl analog.

Key Observations :

- Substituent Effects: The dibenzylamino analog (C₂₃H₂₅NO) exhibits a 37% higher molecular weight than the benzylamino-phenyl analog due to the addition of a second benzyl group . Replacing the phenyl group with phenoxy introduces an oxygen atom, likely increasing polarity and hydrogen-bonding capacity.

- Stereochemical Complexity : Both (2R)-configured compounds in Table 1 have one defined stereocenter, emphasizing the role of chirality in their reactivity and biological activity .

Physical Properties

- Boiling/Melting Points: While data for the target compound is unavailable, 2-phenyl-2-propanol (a simpler alcohol analog) has a boiling point of 202°C and a melting point of 32–34°C, highlighting how amino groups may elevate boiling points due to hydrogen bonding .

- Solubility: The dibenzylamino analog’s higher molecular weight and lipophilic benzyl groups may reduce water solubility compared to the benzylamino-phenoxy derivative .

Research Findings and Implications

- Enantioselectivity : The R-configuration in these compounds is often associated with higher bioactivity, as seen in chiral catalysts or receptor-targeted drugs .

- Thermal Stability: Alcohol analogs like 2-phenyl-2-propanol decompose near 200°C, suggesting that amino-alcohol derivatives may require stabilization for high-temperature applications .

Biological Activity

(2R)-Benzylamino-3-phenoxy-2-propanol, with the molecular formula and a molecular weight of approximately 257.33 g/mol, is a chiral compound notable for its biological activity. This compound features a benzylamino group and a phenoxy group attached to a propanol backbone, which plays a significant role in its interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, suggesting its potential as a pharmacological agent. The stereochemistry of the compound is critical, as it influences binding affinity and specificity towards various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties, showing efficacy in models such as maximal electroshock seizure (MES) and neuropathic pain models. The structure-activity relationship (SAR) studies have revealed that modifications in the benzyl group can enhance anticonvulsant effects .

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction is essential for understanding its role in metabolic pathways and therapeutic applications.

Case Studies

- Anticonvulsant Efficacy : In a study evaluating related N'-benzyl 2-substituted acetamides, it was found that certain derivatives exhibited significant anticonvulsant activity, with effective doses lower than those of traditional treatments like phenobarbital. This suggests that this compound may similarly exhibit enhanced efficacy in treating seizure disorders .

- Receptor Binding Studies : Investigations into the binding affinities of various analogs have shown that modifications in the phenoxy group can lead to increased receptor selectivity and potency. This highlights the importance of structural variations in enhancing biological activity.

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Chiral compound | Anticonvulsant, enzyme modulation |

| (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol | Chiral enantiomer | Different activity profile due to stereochemistry |

| 1-Benzylamino-3-phenoxy-2-propanol | Racemic mixture | Mixed biological activity |

| 1-Amino-3-phenoxy-2-propanol | Lacks benzyl group | Altered pharmacological properties due to structural change |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-Benzylamino-3-phenoxy-2-propanol, and how can enantiomeric purity be ensured?

- Methodology :

- Stereoselective synthesis : Use chiral auxiliaries or catalysts to control the stereochemistry at the C2 position. For example, asymmetric hydrogenation or enzymatic resolution can enhance enantiomeric excess .

- Purification : Employ chiral column chromatography (e.g., Chiralcel OD-H) or recrystallization with chiral resolving agents to isolate the (2R)-enantiomer .

- Validation : Confirm enantiopurity via polarimetry and chiral HPLC coupled with mass spectrometry (LC-MS) .

Q. How can the structural identity of this compound be confirmed?

- Analytical workflow :

Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to verify the benzyl, phenoxy, and propanol moieties. Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.5 ppm (hydroxy and amino protons) .

Infrared Spectroscopy (IR) : Identify functional groups (e.g., O-H stretch at ~3300 cm, N-H bend at ~1600 cm) .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., [M+H] ion) .

Q. What purity standards are critical for this compound in pharmacological assays?

- Key criteria :

- Chromatographic purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

- Residual solvents : Adhere to ICH guidelines (e.g., <500 ppm for ethanol or DMSO) .

- Heavy metals : <10 ppm via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S) affect the compound’s biological activity?

- Experimental design :

- Comparative assays : Test both enantiomers in receptor-binding studies (e.g., radioligand displacement) or enzyme inhibition assays. For example, the (2R)-form may show higher affinity due to spatial compatibility with chiral binding pockets .

- Molecular docking : Use software like AutoDock Vina to model interactions between the (2R)-enantiomer and target proteins .

Q. What strategies optimize yield in the final step of the synthesis (e.g., benzylamine coupling)?

- Reaction optimization :

- Catalysis : Screen palladium catalysts (e.g., Pd/C) for Buchwald-Hartwig amination under inert atmospheres .

- Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the benzylamine .

- Temperature control : Conduct reactions at 60–80°C to balance kinetics and side-product formation .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during characterization?

- Troubleshooting steps :

Dynamic effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., rotamers causing splitting) .

Isotopic labeling : Use -labeled benzylamine to simplify amino proton assignments in -NMR .

Cross-validation : Compare data with structurally analogous compounds (e.g., 2-phenylpropanol derivatives) .

Q. What in silico tools predict the compound’s physicochemical properties (e.g., logP, solubility)?

- Computational methods :

- QSAR models : Use platforms like ChemAxon or Schrödinger’s QikProp to estimate logP (-1.5 to 0.5) and aqueous solubility .

- Molecular dynamics : Simulate solvation behavior in water/octanol systems to validate partition coefficients .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.